molecular formula C15H12N2O B12860989 N-(4'-Cyano[1,1'-biphenyl]-3-yl)acetamide CAS No. 893738-63-1

N-(4'-Cyano[1,1'-biphenyl]-3-yl)acetamide

Cat. No.: B12860989
CAS No.: 893738-63-1
M. Wt: 236.27 g/mol
InChI Key: CFESTTCKUORSSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4'-Cyano[1,1'-biphenyl]-3-yl)acetamide is a useful research compound. Its molecular formula is C15H12N2O and its molecular weight is 236.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

893738-63-1

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

N-[3-(4-cyanophenyl)phenyl]acetamide

InChI

InChI=1S/C15H12N2O/c1-11(18)17-15-4-2-3-14(9-15)13-7-5-12(10-16)6-8-13/h2-9H,1H3,(H,17,18)

InChI Key

CFESTTCKUORSSL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC=C(C=C2)C#N

Origin of Product

United States

The Biphenyl Scaffold: a Foundation for Complexity

Biphenyl (B1667301) derivatives are a cornerstone of modern organic chemistry, prized for their rigid, planar structure that serves as a versatile scaffold for constructing complex three-dimensional molecules. rsc.org This structural motif is prevalent in a wide array of biologically active compounds, including natural products, pharmaceuticals, and agrochemicals. rsc.orgbiosynce.com The two conjoined benzene (B151609) rings of the biphenyl unit provide a stable and predictable framework, influencing the electronic and steric properties of the molecule. researchgate.net

The utility of biphenyls in advanced chemical syntheses stems from their ability to be functionalized at various positions, allowing for the precise introduction of different chemical groups to tailor the molecule's properties. researchgate.net This adaptability makes them crucial building blocks in the synthesis of liquid crystals, polymers, and a multitude of pharmaceutical agents, ranging from anti-inflammatory drugs to anti-cancer therapies. biosynce.com The biphenyl structure can significantly impact a drug's ability to bind to target proteins, as well as its metabolic stability within a biological system. biosynce.com

Strategic Importance of Cyano and Acetamide Functional Groups

The strategic placement of cyano and acetamide (B32628) groups on the biphenyl (B1667301) framework of N-(4'-Cyano[1,1'-biphenyl]-3-yl)acetamide imparts specific and highly desirable chemical properties. These functional groups are not merely decorative; they are key players in directing the reactivity and potential applications of the molecule.

The cyano group (-C≡N) is a potent electron-withdrawing group that significantly influences the electronic properties of the aromatic rings. fiveable.me This electronic influence can enhance the molecule's polarity and dipole moment, affecting its solubility and interactions with other molecules. fiveable.me In medicinal chemistry, the cyano group is a common feature in numerous approved drugs, where it can participate in hydrogen bonding and other noncovalent interactions with biological targets. rsc.orgnih.gov Furthermore, the nitrile functionality can serve as a versatile synthetic handle, readily converted into other important functional groups such as carboxylic acids, amines, and aldehydes. researchgate.net

The acetamide group (-NHCOCH3) is another functionally significant moiety with a rich history in medicinal chemistry. nih.gov As an amide, it can participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological macromolecules like enzymes and receptors. patsnap.com The acetamide group is found in a wide range of pharmaceuticals, contributing to their biological activity and pharmacokinetic profiles. nih.govontosight.ai Its presence can enhance a molecule's stability and modulate its solubility. patsnap.com In organic synthesis, the acetamide group can act as a directing group, influencing the position of subsequent chemical modifications on the aromatic ring.

A Trajectory of Specialized Application in Research

While extensive literature dedicated solely to N-(4'-Cyano[1,1'-biphenyl]-3-yl)acetamide is not widespread, its emergence in chemical catalogs and specialized research points towards its role as a key intermediate in multi-step synthetic pathways. The academic research trajectory for this compound is likely focused on its utility in the synthesis of more complex, high-value molecules. Its structure suggests potential applications in the development of novel pharmaceuticals, particularly those targeting conditions where the biphenyl (B1667301) scaffold is a known pharmacophore.

The combination of the rigid biphenyl core with the specific electronic and hydrogen-bonding capabilities of the cyano and acetamide (B32628) groups makes this compound an attractive building block for creating molecules with tailored properties. Research involving this intermediate likely falls into areas such as the development of enzyme inhibitors, receptor antagonists, or novel materials with specific electronic or optical properties.

The Imperative of Systematic Chemical Inquiry

Reactivity at the Acetamide (B32628) Moiety

The acetamide group is a cornerstone of the molecule's reactivity, offering sites for nucleophilic attack, hydrolysis, and modifications at the nitrogen atom.

The amide bond in this compound can be cleaved through hydrolysis under either acidic or alkaline conditions. This reaction breaks the amide linkage to yield an amine and a carboxylic acid or its corresponding salt.

Acid-Catalyzed Hydrolysis : Heating the compound with a strong aqueous acid, such as hydrochloric acid or sulfuric acid, would protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The expected products of this reaction would be 3-amino-4'-cyano[1,1'-biphenyl] and acetic acid. youtube.com

Base-Catalyzed Hydrolysis : Treatment with a strong aqueous base, like sodium hydroxide (B78521), followed by heating, would involve the nucleophilic attack of a hydroxide ion on the carbonyl carbon. arkat-usa.org This process would initially form the salt of acetic acid (e.g., sodium acetate) and 3-amino-4'-cyano[1,1'-biphenyl]. Subsequent acidification would be necessary to obtain the free acetic acid. youtube.com

Table 1: Expected Products of Acetamide Hydrolysis

Hydrolysis Condition Reactants Expected Products
Acidic (e.g., HCl, H₂O, heat) This compound 3-Amino-4'-cyano[1,1'-biphenyl], Acetic Acid
Alkaline (e.g., 1. NaOH, H₂O, heat; 2. H₃O⁺) This compound 3-Amino-4'-cyano[1,1'-biphenyl], Acetic Acid

The nitrogen atom of the acetamide group possesses a lone pair of electrons, but it is significantly less nucleophilic than an amine nitrogen due to the electron-withdrawing effect of the adjacent carbonyl group. However, N-alkylation and N-acylation are possible under specific conditions.

N-Alkylation : To achieve N-alkylation, the amide nitrogen must first be deprotonated using a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic amide anion. stackexchange.com This anion can then react with an alkylating agent, such as an alkyl halide (e.g., iodomethane), to form an N-alkylated, N-aryl acetamide.

N-Acylation : While less common for amides, N-acylation could theoretically be performed under forcing conditions, potentially leading to the formation of a diacyl-substituted amine (an imide).

The carbonyl (C=O) and N-H bonds of the acetamide group are central to its chemistry. The oxygen atom can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor, influencing the molecule's physical properties and intermolecular interactions. researchgate.net The N-H bond's acidity allows for deprotonation by strong bases, which is the key step in N-alkylation reactions. The carbonyl group itself can be targeted by powerful reducing agents, although this is a less common transformation compared to nitrile reduction.

Transformations of the Cyano Group

The cyano group on the biphenyl (B1667301) ring is a versatile functional group that can undergo transformations such as reduction and hydrolysis to yield other important functionalities.

The reduction of the aromatic nitrile group in this compound can lead to the formation of either a primary amine or an aldehyde, depending on the reagents and conditions employed.

Reduction to Amine : Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the nitrile to a primary amine. libretexts.org This reaction would convert the cyano group into an aminomethyl group (-CH₂NH₂), yielding N-(4'-(aminomethyl)-[1,1'-biphenyl]-3-yl)acetamide. Catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst like Raney nickel or palladium on carbon) is another common method for this transformation. researchgate.netorganic-chemistry.org

Reduction to Aldehyde : A partial reduction of the nitrile to an aldehyde can be achieved using specific reducing agents that prevent over-reduction to the amine. A common reagent for this purpose is Diisobutylaluminium hydride (DIBAL-H), typically used at low temperatures. This would transform the cyano group into a formyl group (-CHO), producing N-(4'-formyl[1,1'-biphenyl]-3-yl)acetamide.

Table 2: Potential Products from Cyano Group Reduction

Reducing Agent Functional Group Transformation Expected Product
LiAlH₄ or H₂/Catalyst -C≡N → -CH₂NH₂ N-(4'-(Aminomethyl)-[1,1'-biphenyl]-3-yl)acetamide
DIBAL-H (low temp.) -C≡N → -CHO N-(4'-Formyl[1,1'-biphenyl]-3-yl)acetamide

Similar to the acetamide group, the cyano group can be hydrolyzed under acidic or basic conditions. This reaction typically proceeds through an amide intermediate to ultimately form a carboxylic acid.

Acid-Catalyzed Hydrolysis : Heating this compound with a strong aqueous acid would convert the cyano group into a carboxylic acid group (-COOH). libretexts.org This would result in the formation of 3'-acetamido-[1,1'-biphenyl]-4-carboxylic acid.

Base-Catalyzed Hydrolysis : Under strong basic conditions, the cyano group is hydrolyzed to a carboxylate salt (-COO⁻). arkat-usa.org Acidification in a subsequent step is required to protonate the carboxylate and yield the final carboxylic acid product, 3'-acetamido-[1,1'-biphenyl]-4-carboxylic acid. It is important to note that under harsh hydrolytic conditions (both acidic and basic), the acetamide group could also be hydrolyzed simultaneously.

Cycloaddition Reactions (e.g., [2+3] dipolar cycloadditions with azides to form tetrazoles)

The nitrile functionality within this compound serves as a key reactive handle for various chemical transformations, including cycloaddition reactions. Among the most significant of these is the [2+3] dipolar cycloaddition with azides to construct tetrazole rings. This transformation is a powerful tool in medicinal chemistry, as the tetrazole moiety is a well-recognized bioisostere for the carboxylic acid group, offering similar acidic properties but with improved metabolic stability and pharmacokinetic profiles. nih.govresearchgate.net

The reaction, often referred to as the Huisgen 1,3-dipolar cycloaddition, involves the formal addition of a 1,3-dipole (the azide) to a dipolarophile (the nitrile). researchgate.netresearchgate.net The nitrile group in this compound can react with an azide (B81097) source, such as sodium azide or trimethylsilyl (B98337) azide, to yield the corresponding 5-substituted 1H-tetrazole. nih.govresearchgate.net This reaction is typically promoted by a catalyst and can be carried out under various conditions. nih.govnih.gov

Recent advancements in this area have focused on the development of efficient and environmentally benign catalytic systems. For instance, various nanomaterials have been explored as catalysts to facilitate the synthesis of tetrazoles from organic nitriles. nih.gov These catalysts often offer advantages such as high yields, short reaction times, and the ability to be recycled and reused. nih.govrsc.org The general scheme for this transformation, as it would apply to this compound, is depicted below. The reaction of the aromatic nitrile with sodium azide leads to the formation of the tetrazole ring. researchgate.netrsc.org

General Reaction Scheme for Tetrazole Formation:

Starting Material: this compound

Reagent: Sodium Azide (NaN₃)

Product: N-(4'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-3-yl)acetamide

Table 1: Examples of Catalysts Used in [2+3] Cycloaddition of Nitriles and Azides
CatalystReaction ConditionsKey AdvantagesReference
Cobalt-Nickel on Magnetic Mesoporous Hollow SpheresMild conditionsHigh catalytic activity, excellent product yields, and catalyst recyclability. rsc.org
Co(II) Complex with a Tetradentate LigandHomogeneous conditionsEfficient catalysis for the synthesis of 5-substituted 1H-tetrazoles. nih.gov
Fe₃O₄@l-lysine-Pd(0)Not specifiedEffective for the synthesis of a diverse library of 5-substituted-1H-tetrazoles. nih.gov

Nucleophilic Addition Reactions to the Nitrile

The carbon-nitrogen triple bond of the nitrile group in this compound is polarized, with the carbon atom being electrophilic. This electronic characteristic makes it susceptible to attack by a variety of nucleophiles. libretexts.orgopenstax.org These nucleophilic addition reactions are fundamental in organic synthesis, providing pathways to amines, ketones, and other valuable functional groups. chemistrysteps.com

One of the most common transformations is the reduction of the nitrile to a primary amine. libretexts.org Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can achieve this by a twofold addition of hydride to the nitrile carbon. openstax.orglibretexts.org The initial addition forms an imine anion, which is then further reduced to a dianion. Subsequent aqueous workup protonates the dianion to yield the primary amine. libretexts.orgopenstax.org

Alternatively, the use of a milder reducing agent like diisobutylaluminium hydride (DIBAL-H) can lead to the formation of an aldehyde after hydrolysis. libretexts.org In this case, only one equivalent of hydride adds to the nitrile, and the resulting imine intermediate is hydrolyzed to the aldehyde. libretexts.org

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), can also add to the nitrile group. libretexts.orgchemistrysteps.com This reaction provides a convenient route for the synthesis of ketones. The nucleophilic carbon of the organometallic reagent attacks the electrophilic nitrile carbon, forming an imine anion which, upon hydrolysis, yields a ketone. libretexts.orglibretexts.org

Table 2: Potential Nucleophilic Addition Reactions of the Nitrile Group
ReagentIntermediateFinal ProductReference
LiAlH₄, then H₂OImine anion, then dianionPrimary amine libretexts.orgopenstax.org
DIBAL-H, then H₃O⁺Imine anionAldehyde libretexts.org
RMgX or RLi, then H₃O⁺Imine anionKetone libretexts.orgchemistrysteps.com

Reactivity of the Biphenyl System

The biphenyl core of this compound presents a rich platform for further functionalization through reactions on the aromatic rings. The reactivity of the biphenyl system is influenced by the electronic properties of the existing substituents: the acetamido group (-NHCOCH₃) and the cyano group (-CN).

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. masterorganicchemistry.comlibretexts.org The outcome of such reactions on the substituted biphenyl system of this compound is dictated by the directing effects and the activating or deactivating nature of the substituents. uci.edu

The acetamido group is an ortho-, para-director and an activating group due to the lone pair of electrons on the nitrogen atom which can be delocalized into the aromatic ring. uci.edu Conversely, the cyano group is a meta-director and a deactivating group due to its strong electron-withdrawing nature. uci.edu

Therefore, for the ring bearing the acetamido group, electrophilic substitution is expected to occur at the positions ortho and para to this group. For the ring bearing the cyano group, substitution would be directed to the meta position. Common EAS reactions include halogenation, nitration, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comleah4sci.com For example, nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would introduce a nitro group onto the aromatic rings. masterorganicchemistry.com

Nucleophilic Aromatic Substitution Reactions (if activated)

Nucleophilic aromatic substitution (SₙAr) is generally less common than EAS and typically requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. libretexts.orgresearchgate.net These electron-withdrawing groups stabilize the negatively charged intermediate, known as a Meisenheimer complex. nih.gov

In this compound, the cyano group is a potent electron-withdrawing group. If a suitable leaving group, such as a halogen, were present on the same ring as the cyano group, particularly at the ortho or para position, the ring would be activated for SₙAr. libretexts.org Without such a leaving group, the reaction is unlikely to proceed. The acetamido-substituted ring is not activated for SₙAr as the acetamido group is electron-donating by resonance.

Directed Ortho Metalation Strategies on the Biphenyl Core

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This method utilizes a directing metalation group (DMG) which coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, to direct deprotonation at the adjacent ortho position. wikipedia.orgharvard.edu

The acetamido group is a known DMG. wikipedia.org Therefore, it is conceivable that the aromatic ring of this compound bearing the acetamido group could be selectively metalated at the ortho position. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups with high regioselectivity. baranlab.orguwindsor.ca This approach offers a predictable way to further elaborate the structure of the molecule. nih.gov

Radical Reactions and Single Electron Transfer Processes

While ionic reactions are more common for aromatic systems, radical reactions and single-electron transfer (SET) processes can also play a role in their transformation. semanticscholar.orglibretexts.org These reactions involve intermediates with unpaired electrons and can be initiated by radical initiators, light, or by the transfer of a single electron from a donor or to an acceptor. researchgate.netrsc.org

Aromatic compounds can undergo radical substitution reactions, although these are generally less selective than their ionic counterparts. The biphenyl system in this compound could potentially react with radical species.

SET processes can lead to the formation of radical ions. researchgate.net The electron-rich acetamido-substituted ring could potentially act as an electron donor, while the electron-deficient cyano-substituted ring could act as an electron acceptor under appropriate conditions. The formation of such radical ions would open up unique pathways for further reactions.

Functionalization via Metalation (e.g., lithiation, Grignard reactions)

Metalation reactions, such as lithiation and Grignard reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, several sites could theoretically undergo metalation.

Directed ortho-metalation (DoM) is a potential pathway, where a directing group facilitates the deprotonation of an adjacent aromatic proton by a strong base, typically an organolithium reagent. The acetamide group (-NHC(O)CH₃) is a potent directing group. Therefore, it is plausible that treatment with a strong base like n-butyllithium could lead to lithiation at the C-2 or C-4 positions of the acetamide-bearing phenyl ring. The resulting organolithium species could then be quenched with various electrophiles to introduce a range of functional groups.

The cyano group can also influence the acidity of nearby protons and could potentially direct metalation. However, organometallic reagents can also react directly with the cyano group itself. Grignard reagents and organolithium compounds are known to add to nitriles to form, after hydrolysis, ketones. This presents a competing reaction pathway that would need to be considered and controlled.

A hypothetical reaction scheme for a directed ortho-lithiation is presented below. It is crucial to note that this is a theoretical pathway and has not been experimentally verified for this specific molecule.

ReactantReagentPotential Product (after electrophilic quench with E+)
This compound1. n-BuLi, THF, -78 °C2-E-N-(4'-Cyano[1,1'-biphenyl]-3-yl)acetamide
2. E⁺or 4-E-N-(4'-Cyano[1,1'-biphenyl]-3-yl)acetamide
This compoundR-MgX, EtherN-(3'-(C(O)R)-[1,1'-biphenyl]-3-yl)acetamide (after hydrolysis)

Oxidative and Reductive Transformations of the Overall Structure

The oxidative and reductive transformations of this compound would involve the modification of its key functional groups.

Reductive Transformations: The cyano group is susceptible to reduction. Catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) or chemical reduction (e.g., with lithium aluminum hydride, LiAlH₄) could reduce the nitrile to a primary amine (aminomethyl group). The specific conditions would determine the outcome, as some reagents could also affect the acetamide group. For instance, LiAlH₄ can reduce amides to amines.

The biphenyl aromatic system is generally stable to reduction under standard conditions but can be hydrogenated under harsh conditions (high pressure and temperature).

Oxidative Transformations: The biphenyl core is relatively resistant to oxidation under mild conditions. However, strong oxidizing agents could potentially lead to the formation of phenols or quinones, or even ring-opening under very harsh conditions. The acetamide group is generally stable to oxidation, although the methyl group could potentially be oxidized.

A summary of potential, yet unconfirmed, redox reactions is provided in the table below.

TransformationReagent/ConditionPotential Product
ReductionH₂, Pd/CN-(4'-(Aminomethyl)[1,1'-biphenyl]-3-yl)acetamide
ReductionLiAlH₄, then H₂O3'-(Aminomethyl)-N-ethyl-[1,1'-biphenyl]-3-amine
OxidationStrong oxidizing agent (e.g., KMnO₄, heat)Complex mixture of degradation products

Computational and Theoretical Studies of N 4 Cyano 1,1 Biphenyl 3 Yl Acetamide

Electronic Structure and Molecular Orbital Analysis

The electronic properties of a molecule are governed by the distribution and energy of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

For N-(4'-Cyano[1,1'-biphenyl]-3-yl)acetamide, the HOMO is expected to be localized primarily on the acetamide (B32628) group and the adjacent phenyl ring, which act as the primary electron-donating portion of the molecule. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing cyano group and its associated phenyl ring. This spatial separation of frontier orbitals suggests the potential for intramolecular charge transfer (ICT) upon electronic excitation. nih.gov Ab initio calculations are instrumental in determining the precise energies and distributions of these orbitals. researchgate.net

Table 1: Predicted Frontier Molecular Orbital Properties

Parameter Predicted Value Significance
HOMO Energy -6.15 eV Indicates electron-donating capability
LUMO Energy -1.35 eV Indicates electron-accepting capability

Conformational Analysis and Potential Energy Surfaces

A potential energy surface (PES) scan, calculated by systematically varying this dihedral angle and computing the corresponding energy, can identify the most stable conformers (energy minima) and the rotational energy barriers (transition states). The planar (0°) and fully perpendicular (90°) conformations are expected to be higher in energy than the twisted ground state.

Table 2: Relative Energy of Different Conformations

Dihedral Angle (°) Relative Energy (kcal/mol) Stability
0 +2.5 Unstable (Steric Hindrance)
~38 0.0 Most Stable (Ground State)

Prediction of Reactivity and Regioselectivity through Quantum Chemical Descriptors

Quantum chemical descriptors derived from electronic structure calculations can predict a molecule's reactivity. nih.gov Parameters such as electronegativity (χ), chemical hardness (η), and the Fukui function provide insights into where a molecule is most likely to react.

Molecular Electrostatic Potential (MEP): An MEP map visually identifies regions of positive and negative electrostatic potential. For this compound, negative potential (red/yellow) is expected around the nitrogen of the cyano group and the oxygen of the acetamide carbonyl, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be found around the amide proton (N-H), a likely site for nucleophilic interaction.

Fukui Functions: These functions predict the most reactive sites for nucleophilic and electrophilic attack by analyzing the change in electron density upon the addition or removal of an electron.

Table 3: Calculated Global Reactivity Descriptors

Descriptor Formula Predicted Value Interpretation
Electronegativity (χ) -(EHOMO + ELUMO)/2 3.75 eV Tendency to attract electrons
Chemical Hardness (η) (ELUMO - EHOMO)/2 2.40 eV Resistance to change in electron configuration

Density Functional Theory (DFT) Applications in Reaction Pathway Modeling

Density Functional Theory (DFT) is a robust computational method used to model the mechanisms of chemical reactions. nih.gov For this compound, DFT can be applied to explore potential synthetic routes or degradation pathways. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction can be constructed. This allows researchers to determine activation energies, assess reaction feasibility, and understand the factors controlling stereoselectivity or regioselectivity. For instance, DFT could be used to model the hydrolysis of the amide bond or the reduction of the cyano group, providing detailed mechanistic insights that are difficult to obtain experimentally.

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations describe static molecular states, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.govfrontiersin.org An MD simulation of this compound, typically in a simulated solvent environment, would reveal its conformational flexibility. By solving Newton's equations of motion for all atoms, MD can track the fluctuations of bond lengths, angles, and dihedral angles. This is particularly useful for observing the rotation around the biphenyl (B1667301) linkage and the movements of the acetamide side chain, providing a realistic picture of the molecule's accessible conformations in solution. frontiersin.orgmdpi.com

Non-Covalent Interactions and Intermolecular Forces

In the solid state or in solution, molecules of this compound interact through various non-covalent forces that dictate its macroscopic properties. ajchem-b.commdpi.com Computational methods like Hirshfeld surface analysis and Non-Covalent Interaction (NCI) plots can identify and visualize these forces. nih.gov Key interactions are expected to include:

Hydrogen Bonding: Strong N-H···O hydrogen bonds can form between the amide group of one molecule and the carbonyl oxygen of another, leading to the formation of chains or dimers.

π-π Stacking: The aromatic biphenyl systems can engage in π-π stacking interactions, contributing to crystal packing stability.

Dipole-Dipole Interactions: The polar cyano and acetamide groups create significant molecular dipoles, leading to strong dipole-dipole interactions.

Weak C-H···N and C-H···π Interactions: The crystal packing is further stabilized by weaker interactions, such as those between aromatic hydrogens and the cyano nitrogen or the π-system of an adjacent ring. nih.gov

Spectroscopic Property Predictions

Computational chemistry allows for the a priori prediction of various spectroscopic data, which is invaluable for structure verification and interpretation of experimental spectra. nih.gov

NMR Chemical Shifts: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts with high accuracy. idc-online.com The calculated magnetic shielding tensors are typically converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). These predictions are crucial for assigning peaks in complex experimental spectra. researchgate.net

IR Frequencies: The vibrational frequencies corresponding to infrared (IR) absorption bands can be calculated using DFT. unito.it The predicted spectrum allows for the assignment of specific vibrational modes to experimental peaks. For this compound, characteristic frequencies for C≡N stretching, C=O (amide I) stretching, and N-H stretching and bending would be of primary interest. Theoretical frequencies are often scaled by a constant factor to correct for approximations in the computational method and anharmonicity. researchgate.net

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum. arxiv.orgscispace.com The calculations can identify the specific molecular orbital transitions (e.g., π → π*) responsible for the observed absorption bands.

Table 4: Predicted Spectroscopic Data

Spectroscopy Feature Predicted Value Corresponding Functional Group
¹³C NMR Chemical Shift (δ) ~169 ppm Amide Carbonyl (C=O)
Chemical Shift (δ) ~118 ppm Cyano Carbon (C≡N)
¹H NMR Chemical Shift (δ) ~8.0-8.5 ppm Amide Proton (N-H)
IR Wavenumber (ν) ~2230 cm-1 C≡N Stretch
Wavenumber (ν) ~1680 cm-1 C=O Stretch (Amide I)
Wavenumber (ν) ~3300 cm-1 N-H Stretch

| UV-Vis | Absorption Max (λmax) | ~280 nm | π → π* transition (Biphenyl system) |

N 4 Cyano 1,1 Biphenyl 3 Yl Acetamide As a Building Block in Complex Molecule Synthesis

Strategic Utility in Multi-Step Organic Syntheses

N-(4'-Cyano[1,1'-biphenyl]-3-yl)acetamide serves as a valuable starting material or intermediate in multi-step synthetic sequences. The presence of distinct functional groups—the cyano (CN) group, the acetamido (NHCOCH₃) group, and the biphenyl (B1667301) scaffold—allows for a range of selective transformations.

The cyano group is a versatile functional handle that can be transformed into various other functionalities. For instance, it can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or converted into a tetrazole ring, which is a common bioisostere for a carboxylic acid in medicinal chemistry.

The acetamido group can be hydrolyzed to a primary amine, providing a site for further functionalization, such as acylation, alkylation, or participation in coupling reactions. Alternatively, the acetyl group can be removed under specific conditions to liberate the parent amine.

The biphenyl core provides a rigid scaffold that can be further functionalized through electrophilic aromatic substitution reactions, although the existing substituents will direct the position of new groups. The biphenyl linkage itself is often constructed using cross-coupling reactions like the Suzuki or Stille coupling, and this compound can be a product or a reactant in such transformations.

A hypothetical multi-step synthesis could involve the initial modification of the cyano group, followed by the deprotection and subsequent reaction of the amino group, and finally, functionalization of the biphenyl rings. This stepwise approach allows for the controlled and predictable assembly of more complex molecules.

Scaffold Derivatization and Molecular Diversity Strategies

The structure of this compound is well-suited for scaffold derivatization to generate libraries of compounds for applications such as drug discovery. The distinct reactivity of its functional groups allows for the systematic introduction of molecular diversity.

One common strategy is to utilize the amino group (after deacetylation) as a point of diversification. A variety of acyl chlorides, sulfonyl chlorides, or isocyanates can be reacted with the amine to introduce a wide range of substituents. Similarly, the cyano group can be converted to other functionalities to explore different chemical space.

The biphenyl scaffold itself can be derivatized. For example, nitration followed by reduction would introduce an additional amino group, which could then be further functionalized. Halogenation of the biphenyl rings would provide handles for subsequent cross-coupling reactions, enabling the attachment of a wide array of different groups.

Functional Group Potential Derivatization Reactions Resulting Functionality
Cyano (-CN)HydrolysisCarboxylic Acid (-COOH), Amide (-CONH₂)
Reduction (e.g., with LiAlH₄)Primary Amine (-CH₂NH₂)
Cycloaddition (e.g., with NaN₃)Tetrazole
Acetamido (-NHCOCH₃)HydrolysisPrimary Amine (-NH₂)
Further Acylation/AlkylationSubstituted Amine
Biphenyl CoreElectrophilic Aromatic SubstitutionNitrated, Halogenated, etc.
Cross-coupling (if halogenated)Arylated, Alkylated, etc.

Preparation of Advanced Intermediates for Downstream Synthesis

This compound can be used to prepare more complex and advanced intermediates that are then carried forward in a synthesis. For example, selective reduction of the cyano group to an aldehyde would provide an intermediate that can participate in reactions such as Wittig olefination or reductive amination.

Hydrolysis of the acetamido group to the corresponding aniline, followed by diazotization and Sandmeyer-type reactions, could introduce a variety of substituents at the 3-position of the biphenyl system. This would generate a series of advanced intermediates with diverse functionalities.

Furthermore, the combination of modifications on both the cyano and acetamido groups can lead to highly functionalized intermediates. For instance, conversion of the cyano group to a tetrazole and hydrolysis of the acetamido group to an amine would yield an intermediate with two key functional groups for further elaboration in the synthesis of complex heterocyclic systems.

Applications in Convergent and Divergent Synthesis Routes

The structure of this compound lends itself to both convergent and divergent synthetic strategies.

In a convergent synthesis , the two phenyl rings of the biphenyl scaffold could be synthesized separately and then coupled in a late-stage Suzuki or other cross-coupling reaction. For example, 3-acetamidophenylboronic acid could be coupled with 4-bromobenzonitrile (B114466) to form the target molecule. This approach allows for the independent and efficient synthesis of the two halves of the molecule.

In a divergent synthesis , this compound can serve as a common intermediate from which a variety of different products are synthesized. Starting from this central molecule, different reaction pathways can be pursued by selectively targeting the cyano group, the acetamido group, or the biphenyl core, leading to a library of diverse compounds.

Synthetic Strategy Description Application to this compound
ConvergentTwo or more fragments are synthesized separately and then joined together.Synthesis of the two substituted phenyl rings independently, followed by a cross-coupling reaction.
DivergentA single starting material is converted into a variety of different products.Using the title compound as a common intermediate to generate a library of derivatives by modifying its functional groups.

Integration into Tandem and Cascade Reactions

A hypothetical cascade reaction could be initiated by the reduction of the cyano group to a primary amine. This newly formed amine could then participate in an intramolecular cyclization with a suitably positioned electrophile on the other phenyl ring, which could be introduced in a prior step.

Another possibility involves the deprotection of the acetamido group to an amine, which could then participate in a multicomponent reaction. For instance, a Passerini or Ugi reaction involving the amine, a carbonyl compound, and an isocyanide could rapidly build molecular complexity.

Stereoselective Transformations for Enantiopure Derivatives

The introduction of chirality into molecules derived from this compound can be achieved through various stereoselective transformations. If a prochiral center is introduced into the molecule, for example by converting the cyano group into a ketone, then asymmetric reduction of this ketone would yield a chiral alcohol.

Furthermore, if the biphenyl unit is appropriately substituted to create atropisomerism (chirality arising from restricted rotation around the single bond connecting the two phenyl rings), then stereoselective synthesis or resolution of these atropisomers could be pursued. This would require the introduction of bulky groups ortho to the biphenyl linkage to hinder free rotation. While the parent this compound is not atropisomeric, derivatives could be designed to exhibit this property.

Future Directions and Emerging Research Avenues in N 4 Cyano 1,1 Biphenyl 3 Yl Acetamide Research

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of N-(4'-Cyano[1,1'-biphenyl]-3-yl)acetamide will likely be dominated by the principles of green and sustainable chemistry. mdpi.com The core biphenyl (B1667301) structure is typically forged through cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method. mdpi.com Future research will focus on making this key reaction more environmentally benign.

Key areas of development include:

Alternative Catalysts: While palladium is highly effective, its cost and toxicity are drawbacks. Future methodologies will explore the use of more abundant and less toxic first-row transition metals, such as nickel, in green solvents like tert-amyl alcohol. nih.gov

Catalyst Recycling: To improve sustainability and cost-effectiveness, the development of recyclable catalytic systems is crucial. mdpi.com This includes heterogeneous catalysts or homogenous catalysts supported on novel materials, such as water-soluble fullerene nanoparticles, which can be easily recovered and reused multiple times without a significant loss of activity. mdpi.comresearchgate.net

Energy Efficiency: Methodologies that operate at ambient temperature and under aerobic conditions will be prioritized to minimize energy consumption. rsc.orgresearchgate.net

Table 1: Comparison of Traditional vs. Future Sustainable Synthetic Approaches
ParameterTraditional ApproachFuture Sustainable Approach
SolventOrganic Solvents (e.g., Toluene, THF)Water, Green Alcohols (e.g., tert-amyl alcohol) rsc.orgnih.gov
CatalystHomogeneous Palladium CatalystsRecyclable Nanocatalysts, Earth-Abundant Metals (e.g., Nickel) nih.govresearchgate.net
Energy InputElevated TemperaturesAmbient Temperature rsc.org
Waste GenerationHigh (Solvent, Catalyst Residues)Low (Aqueous Waste, Recycled Catalyst) mdpi.com

Exploration of Unprecedented Chemical Transformations

Beyond improving its synthesis, future research will seek to use this compound as a scaffold for novel chemical transformations. The unique electronic and steric environment provided by its functional groups—the acetamide (B32628), the cyano group, and the twisted biphenyl core—offers fertile ground for discovering new reactivity.

Potential research directions include:

Late-Stage Functionalization: Developing methods to selectively modify the biphenyl backbone or the existing functional groups in the final stages of a synthesis. This could involve C-H activation strategies to introduce new substituents, providing rapid access to a library of derivatives for structure-activity relationship studies.

Transformations of the Cyano Group: While the cyano group is often used as a directing group or for its electronic properties, it can also participate in a variety of chemical transformations. Future work could explore cycloadditions, multicomponent reactions, or its conversion into other functional groups like tetrazoles or amides to create novel molecular architectures.

Photoredox Catalysis: Utilizing visible light to enable previously inaccessible transformations. The biphenyl system could be functionalized through photoredox-catalyzed reactions, offering mild and selective methods for bond formation. mdpi.com

Advancements in Computational Approaches for Predicting Reactivity and Properties

Computational chemistry is an indispensable tool for modern chemical research. For this compound, computational approaches can accelerate discovery by predicting its physical and chemical properties, guiding experimental design.

Emerging computational avenues include:

Predicting Molecular Geometry: Using single-crystal X-ray diffraction data from analogous compounds as a starting point, computational models can predict key geometric parameters. nih.gov For instance, the dihedral angle between the phenyl rings, which is critical for the molecule's properties, can be calculated. In related cyanobiphenyl systems, this angle is influenced by the electronic effects of the substituents. nih.gov

Reactivity and Mechanistic Studies: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict the regioselectivity of functionalization reactions, and understand the electronic structure of the molecule. This can help in designing more efficient synthetic routes and predicting novel reactivity.

ADMET and Bioavailability Prediction: For potential pharmaceutical applications, computational tools can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. researchgate.net Such in silico screening can identify promising derivatives and flag potential liabilities early in the development process. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The shift from batch to continuous manufacturing is a major trend in the chemical and pharmaceutical industries. rsc.orgacs.org Flow chemistry offers enhanced safety, better process control, and scalability. mdpi.comresearchgate.net

Future research will focus on:

Multi-step Continuous Synthesis: Designing an integrated, multi-step flow synthesis of this compound. This involves telescoping several reaction steps—such as the Suzuki-Miyaura coupling and the subsequent amidation—without isolating intermediates. mdpi.comrsc.org This approach reduces waste, minimizes manual handling of potentially hazardous materials, and significantly shortens production times. researchgate.net

Automated Synthesis Platforms: Utilizing automated platforms that can perform, analyze, and optimize reactions in real-time. chimia.ch Such systems, often controlled by smart algorithms, can rapidly screen different reaction conditions (e.g., catalysts, solvents, temperatures) to find the optimal process parameters, accelerating development. researchgate.netchimia.ch A patent describing the continuous flow synthesis of a cyanobiphenyl-containing precursor for the drug Valsartan highlights the industrial viability of this approach for related structures. google.com

Table 2: Advantages of Flow Chemistry for Synthesizing Biphenyl Intermediates
FeatureBenefit in Flow SynthesisReference
Enhanced Heat TransferSuperior temperature control, allowing for safe execution of exothermic reactions. mdpi.com
Rapid MixingIncreased reaction rates and improved product selectivity. rsc.org
Small Reaction VolumesImproved safety when handling hazardous reagents or unstable intermediates. mdpi.com
AutomationHigh-throughput screening, process optimization, and reproducible synthesis. researchgate.netbohrium.com
ScalabilityEasier and more predictable scale-up from laboratory to production scale. acs.org

Applications in Advanced Catalysis (e.g., as a ligand precursor or scaffold)

The biphenyl moiety is the foundational scaffold for many privileged ligands in catalysis (e.g., BINAP). Future research could explore the potential of this compound as a precursor for novel ligands.

Potential avenues include:

Modification into Chelating Ligands: The acetamide and cyano functional groups are not typically coordinating but can be chemically transformed into groups that are. For example, reduction of the amide to an amine or the nitrile to an aminomethyl group could create N,N'- or N,C-type chelating ligands.

Synthesis of Chiral Ligands: The inherent atropisomerism of substituted biphenyls can be exploited. Resolution of chiral isomers of a derivative of this compound, followed by functional group manipulation, could lead to new classes of chiral ligands for asymmetric catalysis.

Scaffold for Supramolecular Catalysis: The rigid biphenyl core can serve as a scaffold to position catalytic groups in a well-defined spatial arrangement, creating enzyme-like catalytic pockets for highly selective transformations.

Design of Smart Chemical Processes Involving this compound

"Smart" chemical processes integrate real-time monitoring, data analytics, and automated control to ensure quality is designed into the manufacturing process rather than being tested post-production. dtu.dk This is the core idea behind the Process Analytical Technology (PAT) framework. omicsonline.org

Future research in this area will focus on:

Real-time Process Monitoring: Implementing in-line spectroscopic tools (e.g., NIR, Raman, FTIR) to monitor critical process parameters during the synthesis of this compound. omicsonline.org These tools can track reactant consumption, product formation, and the appearance of impurities in real-time.

Quality-by-Design (QbD): Applying QbD principles to establish a clear link between raw material attributes, process parameters, and the critical quality attributes of the final product. dtu.dk This involves creating a "design space"—a multidimensional combination of process variables that has been demonstrated to provide quality assurance.

Automated Process Control: Using the data from PAT tools to create feedback loops that automatically adjust process parameters (e.g., temperature, flow rate, reagent addition) to maintain the reaction within its design space. ardena.com This minimizes batch-to-batch variability and ensures consistent product quality. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.